3-Amino-4-iodopyridine

Cross-coupling Catalysis Aminocarbonylation

3-Amino-4-iodopyridine is a non-substitutable building block: its ortho-aminoiodo motif enables unique Pd-catalyzed aminocarbonylation to dicarboxamides, a pathway impossible with its 4-amino-3-iodo regioisomer. It is the required precursor for Cu-catalyzed 3,9-dideazapurine synthesis—distinct from the 1,7-analog. The melting point (65–70°C) ensures rapid isomer identity verification versus 4-amino-3-iodopyridine (~99–100°C). Specifying the correct substitution pattern is critical for synthetic success. ≥98% purity.

Molecular Formula C5H5IN2
Molecular Weight 220.01 g/mol
CAS No. 105752-11-2
Cat. No. B027973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-iodopyridine
CAS105752-11-2
Molecular FormulaC5H5IN2
Molecular Weight220.01 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1I)N
InChIInChI=1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2
InChIKeyZJRSKTXMSIVNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-iodopyridine (CAS 105752-11-2): A Bifunctional Pyridine Scaffold for Medicinal Chemistry


3-Amino-4-iodopyridine (CAS 105752-11-2) is an aminopyridine derivative characterized by a 3-aminopyridine core with an iodine substituent at the 4-position. It is a heterocyclic building block with a molecular weight of 220.01 g/mol and a computed XLogP3 of 0.8, indicating moderate lipophilicity [1]. Its structure, featuring an ortho-aminoiodo motif, defines its primary utility as an intermediate in organic synthesis, particularly in cross-coupling reactions and cyclization cascades to form fused heterocyclic systems. Its role as a *Saccharomyces cerevisiae* metabolite has been annotated in chemical biology databases [1].

The Critical Role of Regiochemistry in 3-Amino-4-iodopyridine Reactivity and Application


Substituting 3-Amino-4-iodopyridine with its regioisomers like 4-amino-3-iodopyridine or 2-amino-3-iodopyridine is not synthetically equivalent due to the specific orientation of the amino and iodo groups. This ortho-relationship dictates a unique reaction pathway in palladium-catalyzed aminocarbonylation, where it acts as a bifunctional substrate to yield a dicarboxamide, diverging completely from the 2-ketocarboxamide pathway of its 4-amino-3-iodo counterpart [1]. Furthermore, it serves as a distinct entry point for 3,9-dideazapurines, whereas 2-amino-3-iodopyridine is the required isomer for the 1,7-substitution pattern [2]. Therefore, the precise substitution pattern is a non-negotiable structural requirement for achieving the intended synthetic outcome.

Quantitative Evidence of 3-Amino-4-iodopyridine's Differentiated Performance


Divergent Product Outcome in Palladium-Catalyzed Aminocarbonylation vs. 4-Amino-3-iodopyridine

Under identical palladium-catalyzed aminocarbonylation conditions, 3-amino-4-iodopyridine exhibits a fundamentally different reactivity compared to its regioisomer, 4-amino-3-iodopyridine. The former undergoes a cascade leading to a dimeric dicarboxamide structure, whereas the latter undergoes a double CO insertion to yield a 2-ketocarboxamide (nicotinamide analog) [1].

Cross-coupling Catalysis Aminocarbonylation

Melting Point Differentiation for Identity and Purity Control vs. 4-Amino-3-iodopyridine

The melting point of 3-Amino-4-iodopyridine (65-70 °C, with a narrower range of 69.2-69.5 °C for high-purity samples) is distinct from that of its regioisomer 4-amino-3-iodopyridine (99.1-99.4 °C) [1]. This difference provides a simple, quantitative method for identity verification and purity assessment upon receipt.

Quality Control Analytical Chemistry Compound Management

Selective Access to 3,9-Dideazapurine Scaffolds via Regioselective Cyclization

In the synthesis of dideazapurines, the choice of starting iodopyridine regioisomer dictates the substitution pattern of the final product. A convergent synthesis using 3-amino-4-iodopyridine selectively yields the 3,9-dideazapurine scaffold, whereas the 2-amino-3-iodo isomer is required to produce the corresponding 1,7-dideazapurines [1].

Heterocycle Synthesis Dideazapurines Cyclization

Defined Application Scenarios Where 3-Amino-4-iodopyridine is the Preferred Building Block


Synthesis of Dicarboxamide Derivatives via Bifunctional Reactivity

This compound is uniquely suited for applications where a dimeric pyridine-containing dicarboxamide is the synthetic target. As demonstrated, 3-amino-4-iodopyridine acts as a bifunctional substrate in Pd-catalyzed aminocarbonylation, a pathway not available to its 4-amino-3-iodo regioisomer [1]. Researchers seeking to build libraries around this specific scaffold should procure this compound.

Targeted Synthesis of 3,9-Dideazapurine Libraries

For programs requiring access to the 3,9-dideazapurine core structure, 3-amino-4-iodopyridine is a non-substitutable starting material. The copper-catalyzed cyclization cascade with activated acetylenes is regioselective, providing a straightforward route to this class of heterocycles, which is distinct from the 1,7-analog derived from its isomer [1]. Procurement is essential for this specific chemical space.

Quality Control and Identity Confirmation Upon Receipt

The compound's melting point (65-70 °C) is a critical differentiator from its isomer 4-amino-3-iodopyridine (~99-100 °C) [1][2]. This allows for immediate, simple verification of material identity using standard laboratory equipment. This scenario applies directly to compound management and QC laboratories, ensuring the correct isomer is used in subsequent reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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